REACTION_CXSMILES
|
C1C=CC(P(C2[C:23]([C:24]3[C:33](P(C4C=CC=CC=4)C4C=CC=CC=4)=[CH:32][CH:31]=[C:30]4[C:25]=3C=CC=[CH:29]4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.CC(C)([O-])C.[Na+].[NH:53]1[CH2:58][CH2:57][NH:56][CH2:55][CH2:54]1.[Br:59]C1C=CC=CC=1I.C[C:68]1[CH:73]=[C:72](C)[CH:71]=[CH:70][C:69]=1[SH:75]>O.C1(C)C=CC=CC=1>[BrH:59].[CH3:23][C:24]1[CH:25]=[C:30]([CH3:29])[CH:31]=[CH:32][C:33]=1[S:75][C:69]1[CH:70]=[CH:71][CH:72]=[CH:73][C:68]=1[N:53]1[CH2:58][CH2:57][NH:56][CH2:55][CH2:54]1 |f:1.2,8.9|
|
Name
|
|
Quantity
|
458 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
185 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)I
|
Name
|
|
Quantity
|
12.3 mL
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)C)S
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for approximately 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
without heating
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
by stirring for a further 5 minutes before the phases
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
were separated (temperature above 60 C)
|
Type
|
WASH
|
Details
|
The toluene phase was washed 2 times with a sodium chloride solution
|
Type
|
ADDITION
|
Details
|
To the warm toluene phase was added hydrobromic acid 48% (16.2 g)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
Br.CC1=C(C=CC(=C1)C)SC1=C(C=CC=C1)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |